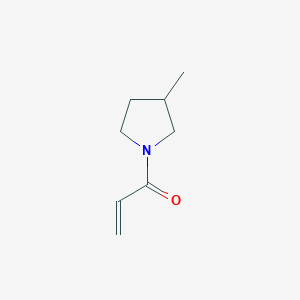
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one
描述
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one, also known as 1-acryloyl-3-methylpyrrolidine, is a chemical compound with the molecular formula C8H13NO. It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with acryloyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
科学研究应用
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of enzyme inhibitors.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
作用机制
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one is similar to other compounds such as 1-(2-methylpyrrolidin-1-yl)prop-2-en-1-one and 1-(4-methylpyrrolidin-1-yl)prop-2-en-1-one. its unique structural features, such as the position of the methyl group on the pyrrolidine ring, contribute to its distinct chemical properties and applications.
相似化合物的比较
1-(2-methylpyrrolidin-1-yl)prop-2-en-1-one
1-(4-methylpyrrolidin-1-yl)prop-2-en-1-one
生物活性
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one, also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a prop-2-en-1-one moiety attached to a 3-methylpyrrolidine ring, which influences its reactivity and interactions with biological targets.
The molecular formula of this compound is C_8H_13N, with a molecular weight of approximately 139.19 g/mol. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets through non-covalent interactions, including hydrogen bonding and hydrophobic effects.
Antiviral Properties
Research indicates that derivatives of similar structures possess antiviral properties. Chalcones and their derivatives have been studied extensively for their ability to inhibit viral replication, particularly against SARS-CoV-2 . This suggests that this compound may also have applications in antiviral drug development.
Case Studies
A comparative analysis of similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Potential anticancer activity | TBD | Ligand binding |
| (−)-jerantinine A | Antiproliferative against TNBC | 1.06 | Induces oxidative stress |
| (E)-chalcone derivative | Antiviral against SARS-CoV-2 | TBD | Inhibits viral replication |
This table illustrates the promising biological activities associated with compounds structurally related to this compound.
Research Findings
Research has focused on synthesizing and characterizing derivatives of this compound. For example, studies have demonstrated that modifications to the pyrrolidine ring can significantly alter the biological activity and selectivity of these compounds . The exploration of structure–activity relationships (SAR) is crucial for optimizing their therapeutic potential.
属性
IUPAC Name |
1-(3-methylpyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-8(10)9-5-4-7(2)6-9/h3,7H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJYZHYUFLLNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















